molecular formula C4H7ClS B13805180 Ethene, ((2-chloroethyl)thio)- CAS No. 81142-02-1

Ethene, ((2-chloroethyl)thio)-

Cat. No.: B13805180
CAS No.: 81142-02-1
M. Wt: 122.62 g/mol
InChI Key: KCCNHHACDJEDCX-UHFFFAOYSA-N
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Description

Ethene, ((2-chloroethyl)thio)-, with the molecular formula C4H7ClS, is an organosulfur compound of significant interest in specialized chemical and defensive research . Its structure, featuring a sulfur atom bonded to an ethene group and a 2-chloroethyl chain, places it within the family of compounds studied for their vesicant (blistering) properties, similar to sulfur mustard agents . Compounds of this class are known to function as potent alkylating agents, with the ability to modify biological molecules like DNA, which underpins their high toxicity and research value in studying alkylation mechanisms . Due to its structural analogy to regulated chemical warfare agents, this compound serves as a critical reference standard in analytical chemistry. It is used for developing and validating detection methods, such as gas chromatography-mass spectrometry (GC-MS), to support verification protocols and defense against chemical threats . Furthermore, it is a key intermediate in exploring chemical neutralization pathways, including desulfurization techniques, which are vital for the safe and irreversible destruction of hazardous materials in compliance with international treaties like the Chemical Weapons Convention (CWC) . Ethene, ((2-chloroethyl)thio)- is provided For Research Use Only. It is strictly for application in controlled laboratory settings and is prohibited from diagnostic, therapeutic, or personal use. Researchers handling this compound must adhere to all relevant safety protocols and regulations governing hazardous chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81142-02-1

Molecular Formula

C4H7ClS

Molecular Weight

122.62 g/mol

IUPAC Name

1-chloro-2-ethenylsulfanylethane

InChI

InChI=1S/C4H7ClS/c1-2-6-4-3-5/h2H,1,3-4H2

InChI Key

KCCNHHACDJEDCX-UHFFFAOYSA-N

Canonical SMILES

C=CSCCCl

Origin of Product

United States

Contextualization Within Organosulfur Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a cornerstone of organic chemistry. wikipedia.org Thioethers, also known as sulfides, are a fundamental class within this family, featuring a C-S-C linkage. wikipedia.orglibretexts.org These compounds are analogous to ethers but with sulfur replacing oxygen, a substitution that imparts distinct chemical properties. The sulfur atom in a thioether is larger and its electrons are more polarizable than the oxygen in an ether, leading to differences in bond angles, bond lengths, and reactivity. wikipedia.orglibretexts.org The C-S-C bond angle in thioethers is typically around 99°, and the C-S bond length is approximately 181 pm. wikipedia.org

The chemistry of thioethers is rich and varied. They can be prepared through several methods, including the reaction of a thiol with an alkene (thiol-ene reaction) or the reaction of a thiolate with an alkyl halide. wikipedia.orgorganic-chemistry.org They undergo reactions such as oxidation to sulfoxides and sulfones, and can form salts with metallic compounds. adcmastuana.org The presence of a thioether group can significantly influence the properties and reactivity of a molecule.

Significance of Vinyl Thioether Functionalities

The vinyl thioether group, which combines a carbon-carbon double bond with a thioether, is a particularly interesting functional group in organic synthesis. researchgate.net These moieties serve as versatile building blocks for the construction of more complex molecules. researchgate.net The presence of the sulfur atom can influence the reactivity of the adjacent double bond, and the double bond, in turn, can participate in a variety of addition and polymerization reactions. scribd.comlibretexts.org

The synthesis of vinyl thioethers can be achieved through several routes, including the hydrothiolation of alkynes, which involves the addition of a thiol across a carbon-carbon triple bond. rsc.org This reaction can be catalyzed by various metal complexes and often exhibits high regioselectivity. rsc.org Another approach involves the reaction of disulfides with calcium carbide. researchgate.net Vinyl thioether derivatives are also accessible through cascade reactions of vinyl sulfonium (B1226848) salts with carbon nucleophiles. rsc.org

Scope and Research Trajectories for Ethene, 2 Chloroethyl Thio

Systematic Nomenclature and Structural Representation

IUPAC Naming Conventions and Chemical Abstracts Service Registry Identification

The compound with the chemical formula C4H7ClS is systematically named Ethene, ((2-chloroethyl)thio)- according to the nomenclature guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). nist.gov This name clearly defines the molecular structure, indicating an ethene (C=C) backbone to which a (2-chloroethyl)thio group (-S-CH2-CH2-Cl) is attached.

In addition to its IUPAC name, this compound is also known by other synonyms, including 2-Chloroethyl vinyl sulfide (B99878). lookchem.comchemicalbook.com For precise identification in chemical literature and databases, it is assigned a unique identifier by the Chemical Abstracts Service (CAS). The CAS Registry Number for Ethene, ((2-chloroethyl)thio)- is 81142-02-1 . nist.govlookchem.com This number provides an unambiguous reference to this specific chemical substance, regardless of the naming convention used.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C4H7ClS nist.gov
Molecular Weight 122.62 g/mol chemeo.com
CAS Registry Number 81142-02-1 nist.gov
IUPAC Name Ethene, ((2-chloroethyl)thio)- nist.gov
Synonyms 2-Chloroethyl vinyl sulfide lookchem.com
Boiling Point 166.2°C at 760 mmHg lookchem.com
Density 1.066 g/cm³ lookchem.com
Refractive Index 1.488 lookchem.com
Flash Point 60.9°C lookchem.com

Conformational Analysis of the Ethene Backbone and Thioethyl Moiety

The three-dimensional structure and conformational flexibility of Ethene, ((2-chloroethyl)thio)- are dictated by the rotational possibilities around its single bonds. The ethene backbone, with its carbon-carbon double bond, is planar. However, the attached (2-chloroethyl)thio group introduces conformational complexity.

Electronic Structure and Bonding Characteristics

Influence of Sulfur on Electrophilic Sites

The sulfur atom in Ethene, ((2-chloroethyl)thio)- significantly influences the electronic distribution and reactivity of the molecule. Sulfur, being less electronegative than oxygen, can act as an electrophilic site through hypervalent interactions. rsc.org In vinyl sulfides, the sulfur atom can participate in d-orbital resonance, which affects the reactivity of the vinyl group. acs.org

The presence of the electron-withdrawing 2-chloroethyl group further modifies the electronic properties. The chlorine atom pulls electron density away from the ethyl group and, by extension, from the sulfur atom. This inductive effect can enhance the electrophilic character of the carbon atoms adjacent to both the sulfur and chlorine atoms. The vinyl group, typically susceptible to electrophilic addition, will have its reactivity modulated by the electronic interplay between the sulfur atom and the chloroethyl group. Studies on related aryl vinyl sulfides have shown that the nature of substituents can dictate whether reactions proceed via electrophilic addition or electron transfer mechanisms. rsc.org

Orbital Interactions and Reactivity Prediction

The reactivity of Ethene, ((2-chloroethyl)thio)- can be rationalized by considering its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key to predicting how the molecule will interact with other chemical species.

According to frontier molecular orbital theory, the HOMO is indicative of the molecule's susceptibility to attack by electrophiles, while the LUMO characterizes its susceptibility to attack by nucleophiles. redalyc.org In vinyl sulfides, the HOMO is often localized on the sulfur atom and the vinyl group, making this region susceptible to electrophilic attack. Conversely, the LUMO is influenced by the electron-withdrawing chloroethyl group, making the carbon atoms attached to the chlorine and sulfur potential sites for nucleophilic attack.

Strategies for Carbon-Sulfur Bond Formation

The creation of the vinyl sulfide linkage is a critical step in the synthesis of Ethene, ((2-chloroethyl)thio)-. This transformation can be achieved through several powerful reactions, primarily involving nucleophilic substitution or radical addition pathways.

Nucleophilic Substitution Pathways Involving Thiolates and Halogenated Ethenes

One of the most direct methods for forming a carbon-sulfur bond in vinyl sulfides is through the nucleophilic substitution of a halogenated ethene with a thiolate anion. rsc.org This approach leverages the high nucleophilicity of sulfur compounds. msu.edu Thiolate anions, readily generated from thiols, can displace a halide from a vinyl halide, leading to the desired vinyl sulfide. rsc.org

The reactivity in these substitution reactions can be influenced by the nature of the substituents on the ethene and the reaction conditions. rsc.org For instance, the reaction of 1,1-diaryl-2-halogenoethylenes with aryl thiolate ions has been studied, demonstrating a direct nucleophilic substitution at the vinylic carbon. rsc.org Copper-catalyzed cross-coupling reactions between vinyl iodides and thiols offer a mild and efficient route, proceeding with full retention of stereochemistry. nih.gov

Key Features of Nucleophilic Substitution for Vinyl Sulfide Synthesis:

FeatureDescription
Reactants Halogenated ethene (e.g., vinyl chloride, vinyl bromide) and a thiolate salt.
Mechanism Direct displacement of the halide by the thiolate nucleophile. rsc.org
Catalysis Can be uncatalyzed or catalyzed by transition metals like copper for milder conditions and improved yields. nih.gov
Stereochemistry Copper-catalyzed methods can proceed with high stereospecificity. nih.gov

Thio-Ene Addition Reactions and Catalytic Considerations

Thiol-ene reactions, also known as alkene hydrothiolation, represent another powerful strategy for synthesizing vinyl sulfides. wikipedia.org This reaction involves the addition of a thiol to an alkene and can proceed via either a free-radical or a Michael addition mechanism. wikipedia.org The free-radical pathway, often initiated by light or a radical initiator, typically results in an anti-Markovnikov addition product. wikipedia.orgorganic-chemistry.org

Visible-light photoredox catalysis has emerged as a particularly effective method for mediating thiol-ene reactions under mild conditions. encyclopedia.pubmdpi.com Catalysts such as ruthenium and iridium complexes can be used to generate thiyl radicals from thiols upon irradiation with visible light. organic-chemistry.orgbeilstein-journals.org These radicals then add to the alkene, leading to the formation of the carbon-sulfur bond. organic-chemistry.org

Catalytic Systems in Thiol-Ene Reactions:

Catalyst TypeDescriptionSelectivity
Photoredox Catalysts (e.g., Ru(bpy)₃Cl₂, Eosin Y) Utilize visible light to generate thiyl radicals, enabling reactions under mild conditions. encyclopedia.pubbeilstein-journals.orgOften leads to anti-Markovnikov products. organic-chemistry.org
Base/Nucleophile Catalysts Promote Michael addition of thiols to activated alkenes. wikipedia.orgResults in anti-Markovnikov addition. wikipedia.org
Metal-free Initiators (e.g., DPAP, VA044) Used in peptide chemistry to avoid metal contamination. frontiersin.org-

The choice of catalyst and reaction conditions can influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). encyclopedia.pub For instance, directing-group-assisted hydrothiolation using photoredox/cobalt catalysis can achieve excellent Markovnikov regioselectivity. encyclopedia.pub

Chloroethyl Group Introduction Techniques

The incorporation of the 2-chloroethyl group is a crucial step in the synthesis of the target molecule and its analogues. This is typically achieved through chlorination of a corresponding hydroxyethyl (B10761427) precursor or via halogen exchange.

Chlorination Reactions with Thionyl Chloride

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting alcohols to alkyl chlorides. researchgate.net The reaction of a 2-hydroxyethyl thioether with thionyl chloride provides a direct route to the 2-chloroethyl thioether. tandfonline.comresearchgate.net This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is replaced by a chloride ion.

The process is often carried out in the presence of a base, such as pyridine, or in a suitable solvent like benzene. researchgate.nettandfonline.com The use of an efficient nucleophilic catalyst can significantly improve the reaction rate and yield. google.com

Example Reaction Scheme:

R-S-CH₂CH₂-OH + SOCl₂ → R-S-CH₂CH₂-Cl + SO₂ + HCl

This method is advantageous due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. researchgate.net

Halogen Exchange Methodologies

Halogen exchange reactions provide an alternative route for introducing the chloroethyl group. The Finkelstein reaction, for example, involves the treatment of an alkyl halide with a metal halide salt, typically in a solvent where the new halide is more soluble than the original. organicmystery.com While commonly used to prepare iodoalkanes from chloro- or bromoalkanes, the principles can be adapted for other halogen exchanges. organicmystery.com

More advanced methods for halogen exchange include the use of boron trihalides or titanium tetrahalides. researchgate.net These reagents can effectively convert fluoroalkanes to their corresponding chloro-, bromo-, and iodo-alkanes. researchgate.net Halogen-metal exchange reactions, employing reagents like organolithium compounds in the presence of a magnesium compound, offer another sophisticated approach to functional group interconversion. google.com

Purification and Isolation Techniques for High-Purity Compounds

The final stage in the synthesis of Ethene, ((2-chloroethyl)thio)- and its analogues is the purification and isolation of the target compound in high purity. Due to the nature of the sulfur-containing compounds and potential side products from the synthetic steps, a combination of techniques is often required.

Extraction methods are commonly employed to separate the desired product from the reaction mixture. researchgate.net This can involve liquid-liquid extraction using appropriate solvents to remove impurities. google.com For sulfur compounds, specific extraction protocols have been developed to remove various sulfur-containing impurities. researchgate.net

Chromatographic techniques are indispensable for achieving high purity. Column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds. tandfonline.com The choice of eluent (solvent system) is critical for achieving good separation of the product from any remaining starting materials or byproducts.

For volatile compounds, distillation can be an effective purification method. However, care must be taken with thermally sensitive molecules. In cases where the product is a solid, recrystallization from a suitable solvent can be used to obtain highly pure crystalline material.

The purity of the final compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comsemanticscholar.org

Common Purification Techniques:

TechniquePrincipleApplication
Extraction Differential solubility of the compound and impurities in two immiscible liquid phases. researchgate.netgoogle.comInitial workup of the reaction mixture to remove bulk impurities.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). tandfonline.comIsolation of the pure compound from closely related impurities.
Distillation Separation of liquids based on differences in boiling points.Purification of volatile liquid products.
Recrystallization Purification of solids based on differences in solubility in a given solvent at different temperatures.Obtaining highly pure crystalline solids.

Reaction Mechanisms and Chemical Transformations of Ethene, 2 Chloroethyl Thio

Nucleophilic Reactivity of the Chloroethyl Group

The chloroethyl group in 2-chloroethyl vinyl sulfide (B99878) is susceptible to nucleophilic attack, a reactivity pattern significantly influenced by the neighboring sulfur atom. The sulfur atom's ability to act as an internal nucleophile leads to unique intramolecular pathways, while the electrophilic carbon atom bonded to the chlorine is also a target for external nucleophiles.

A defining characteristic of 2-chloroethyl sulfides is the intramolecular participation of the sulfur atom in the displacement of the chloride. This neighboring group participation results in the formation of a highly reactive, cyclic sulfonium (B1226848) ion (an episulfonium ion). This process occurs via an intramolecular nucleophilic attack of the sulfur atom on the carbon bearing the chlorine atom, displacing the chloride ion. researchgate.netunc.edu

This transient cyclic sulfonium cation is a short-lived intermediate that readily reacts with nucleophiles. unc.edu For instance, in the presence of water, the episulfonium ion is attacked by a water molecule, leading to the formation of 2-hydroxyethyl vinyl sulfide and hydrochloric acid. This intramolecular cyclization significantly increases the rate of hydrolysis compared to alkyl chlorides lacking a neighboring sulfur atom.

The reaction proceeds as follows:

Cyclization : The sulfur atom attacks the γ-carbon, displacing the chloride and forming a three-membered cyclic sulfonium ion.

Nucleophilic Opening : A nucleophile (e.g., H₂O) attacks one of the carbons of the cyclic intermediate, opening the ring to yield the final product.

In addition to intramolecular pathways, the chloroethyl group can be attacked by external nucleophiles. Furthermore, under conditions of higher concentration, the sulfur atom of one molecule can attack the chloroethyl group of another molecule. This intermolecular reaction leads to the formation of dimeric sulfonium ions. unc.edunih.gov

Studies on the analogous compound, 2-chloroethyl ethyl sulfide (CEES), have shown that at concentrations above 0.1 M, the reaction pathway becomes more complex, involving the formation of dimeric sulfonium cations. unc.edu Two primary dimeric cations have been identified during the hydrolysis of CEES: one where a second CEES molecule acts as the nucleophile, and another where the hydrolysis product, 2-hydroxyethyl ethyl sulfide, acts as the nucleophile. unc.edu

Dimer II Formation : Formed when the sulfur atom of one CEES molecule attacks the chloroethyl group of another, displacing the chloride. unc.edu

Dimer I Formation : Formed when the sulfur atom of the hydrolysis product (2-hydroxyethyl ethyl sulfide) attacks the episulfonium ion intermediate derived from a CEES molecule. unc.edu

These intermolecular reactions compete with the simple hydrolysis pathway and can lead to the formation of more complex oligomeric products, with their formation rates deviating from simple first-order kinetics. researchgate.netnih.govacs.org

Table 1: Nucleophilic Reactions of the Chloroethyl Group
Reaction TypeKey IntermediateTypical Product (with H₂O)Conditions
Intramolecular CyclizationCyclic Sulfonium Ion2-Hydroxyethyl vinyl sulfideLow substrate concentration
Intermolecular AttackDimeric Sulfonium IonsOligomeric sulfonium saltsHigh substrate concentration

Transformations Involving the Vinyl Thioether Moiety

The vinyl group, with its carbon-carbon double bond, is electron-rich due to the electron-donating character of the adjacent sulfur atom. This makes it susceptible to electrophilic attack and allows it to participate in polymerization reactions.

The double bond of the vinyl thioether moiety readily undergoes electrophilic addition reactions. The sulfur atom plays a crucial role in directing the regioselectivity of this addition. When an electrophile (E⁺) attacks the double bond, it adds to the terminal carbon (β-carbon), leading to the formation of a carbocation on the α-carbon. This α-carbocation is significantly stabilized by resonance with the adjacent sulfur atom's lone pairs, forming a sulfonium ion-like resonance structure.

The general mechanism is:

Electrophilic Attack : The π-electrons of the C=C double bond attack an electrophile (E⁺), which bonds to the β-carbon.

Carbocation Formation : A carbocation intermediate is formed on the α-carbon, stabilized by the sulfur atom.

Nucleophilic Capture : A nucleophile (Nu⁻) attacks the stabilized carbocation, resulting in the final addition product.

This mechanism is consistent with Hammett σ correlations observed in electrophilic additions to aryl vinyl sulfides, which indicate a direct electrophilic attack on the double bond rather than an electron transfer mechanism. rsc.org

The electron-donating nature of the thioether group makes 2-chloroethyl vinyl sulfide a suitable monomer for cationic polymerization. researchgate.net Vinyl ethers and vinyl sulfides are classic examples of monomers that polymerize readily through a cationic mechanism due to the stability of the propagating carbocationic species, which is stabilized by the adjacent heteroatom. researchgate.net

The polymerization is typically initiated by a strong acid or a Lewis acid in the presence of a proton source (initiator).

Initiation : An initiator (e.g., H⁺) adds to the vinyl group, generating an α-carbocation stabilized by the sulfur atom.

Propagation : The carbocationic end of the growing polymer chain adds to the double bond of a new monomer molecule, regenerating the stabilized carbocation at the new chain end.

Termination/Chain Transfer : The reaction can be terminated by reaction with a nucleophile or through chain transfer to monomer, solvent, or other agents.

The development of living cationic polymerization techniques has allowed for the synthesis of well-defined polymers from vinyl ethers and sulfides with controlled molecular weights and narrow molecular weight distributions. nih.gov

Oxidative Chemistry of the Sulfur Atom

The sulfur atom in 2-chloroethyl vinyl sulfide is in its lowest oxidation state (-2) and can be readily oxidized. acsgcipr.org Oxidation typically occurs in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and then, upon further oxidation, the sulfone. organic-chemistry.org

Sulfide to Sulfoxide : Mild oxidation converts the sulfide to a sulfoxide (Ethene, ((2-chloroethyl)sulfinyl)-). This transformation introduces a chiral center at the sulfur atom if the substituents are different.

Sulfoxide to Sulfone : Stronger oxidation conditions or prolonged reaction times will further oxidize the sulfoxide to the corresponding sulfone (Ethene, ((2-chloroethyl)sulfonyl)-).

A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. nih.gov The reaction is often carried out in a solvent like glacial acetic acid, which can facilitate the process. nih.gov The selectivity for the sulfoxide over the sulfone can often be controlled by careful management of reaction conditions, such as stoichiometry, temperature, and reaction time. acsgcipr.orgnih.gov The oxidation of the sulfur atom renders the molecule non-vesicant, a principle used in the decontamination of sulfur mustards. unc.edu

Table 2: Oxidation States of Sulfur in Transformed Products
Compound ClassSulfur Oxidation StateTypical Oxidizing Agent
Sulfide (starting material)-2N/A
Sulfoxide0H₂O₂ (controlled)
Sulfone+2H₂O₂ (excess), other strong oxidants

Formation of Sulfoxides and Sulfones

The sulfur atom in Ethene, ((2-chloroethyl)thio)- can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This process is a stepwise oxidation, with the sulfoxide being the intermediate product. The general transformation can be represented as follows:

Sulfide to Sulfoxide: The initial oxidation converts the sulfide to a sulfoxide. This step involves the addition of one oxygen atom to the sulfur.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields the sulfone, which contains two oxygen atoms double-bonded to the sulfur.

A variety of oxidizing agents can be employed for these transformations. The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgorganic-chemistry.org For instance, reagents like sodium periodate (B1199274) (NaIO₄) are often used for the controlled oxidation of sulfides to sulfoxides, while stronger oxidants like hydrogen peroxide (H₂O₂) can facilitate the further oxidation to the sulfone. youtube.com

The chemoselectivity of the oxidation can often be controlled by the reaction temperature and the choice of catalyst. organic-chemistry.org For example, using 30% hydrogen peroxide, certain catalysts can selectively yield sulfoxides, while others efficiently produce sulfones. organic-chemistry.org

Table 1: Common Oxidizing Agents for Sulfide Oxidation

Oxidant/Reagent System Product Selectivity Reference
Sodium Periodate (NaIO₄) Sulfoxide youtube.com
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone (depends on conditions) organic-chemistry.orgnih.gov
m-Chloroperbenzoic acid (m-CPBA) Sulfoxide and/or Sulfone organic-chemistry.org
Ceric Ammonium Nitrate/Sodium Bromate Sulfoxide organic-chemistry.org

Mechanism of Oxidation Reactions

The oxidation of sulfides, including Ethene, ((2-chloroethyl)thio)-, generally proceeds through a one-step oxygen-transfer mechanism. researchgate.net The reaction involves an electrophilic attack by the oxidizing agent on the electron-rich sulfur atom of the sulfide. nih.gov

Using a peroxide (like H₂O₂) as the oxidant, the mechanism can be described as follows:

Nucleophilic Attack: The sulfur atom of the sulfide acts as a nucleophile and attacks one of the oxygen atoms of the peroxide.

Transition State: A transition state is formed where the S-O bond is beginning to form and the O-O bond of the peroxide is breaking.

Product Formation: The O-O bond cleaves, resulting in the formation of the sulfoxide and a molecule of water.

Theoretical studies on the oxidation of sulfides with periodates show that the oxygen atom of the oxidant attacks the sulfide perpendicularly to the plane of the C-S-C atoms. researchgate.net The sulfide acts as the electron donor and the periodate as the electron acceptor. A similar mechanism is proposed for oxidation with hydrogen peroxide. researchgate.net Further oxidation of the resulting sulfoxide to the sulfone follows a similar oxygen-transfer pathway. researchgate.net

Hydrolysis and Solvolysis Reaction Kinetics

Acid-Catalyzed Hydrolysis

In acidic solutions, the hydrolysis of vinyl sulfides follows a mechanism analogous to that of vinyl ethers. cdnsciencepub.com The reaction is catalyzed by the hydronium ion (H₃O⁺) and involves a rate-determining proton transfer to the carbon-carbon double bond. cdnsciencepub.comlibretexts.org

The mechanism consists of the following steps:

Protonation: A proton from the acid catalyst adds to the β-carbon of the vinyl group (the CH₂ end). This is typically the slow, rate-determining step.

Carbocation Formation: This protonation forms a resonance-stabilized carbocation, with the positive charge shared between the α-carbon and the sulfur atom. The ability of sulfur to stabilize an adjacent positive charge is crucial for this mechanism.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocationic carbon.

Deprotonation: A final, rapid proton transfer to a water molecule yields the hydrolysis products—in this case, acetaldehyde (B116499) and 2-chloroethylthiol—and regenerates the acid catalyst. cdnsciencepub.com

The hydrolysis of the related 2-chloroethyl vinyl ether is also known to be catalyzed by acids, yielding acetaldehyde and 2-chloroethanol. nih.gov

Table 2: Kinetic Data for Acid-Catalyzed Hydrolysis of Vinyl Sulfides

Compound Catalyst k (M⁻¹s⁻¹) kH+/kD+ Reference

Base-Catalyzed Hydrolysis and Elimination Pathways

Under basic conditions, Ethene, ((2-chloroethyl)thio)- can undergo reactions involving both the chloroethyl and vinyl groups. The primary pathway for similar β-chloro sulfides in the presence of a base, such as hydroxide (B78521) ion (OH⁻), is an elimination reaction. lookchem.com

The mechanism is a base-catalyzed elimination of hydrogen chloride (HCl), a type of β-elimination. youtube.com

Proton Abstraction: The hydroxide ion acts as a base and removes a proton from the carbon atom adjacent (α) to the sulfur atom in the chloroethyl group.

Chloride Ion Elimination: Concurrently or subsequently, the chloride ion is eliminated from the β-carbon.

Alkene Formation: This process results in the formation of divinyl sulfide and the release of a chloride ion and a water molecule.

This elimination pathway is in contrast to the substitution reactions that the parent sulfides typically undergo under neutral conditions. lookchem.com The presence of the vinyl group and the electron-withdrawing nature of the sulfur atom facilitate this elimination process. Studies on the sulfoxide and sulfone derivatives of CEES show that they exclusively react through this base-catalyzed elimination of HCl to produce the corresponding vinyl compounds. lookchem.com

Environmental Transformation Pathways and Chemical Fate of Ethene, 2 Chloroethyl Thio

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Matrices

Abiotic degradation proceeds without microbial intervention and is a primary determinant of the compound's environmental persistence. The principal mechanisms include hydrolysis, oxidation, and reduction reactions, which are significantly influenced by environmental conditions such as temperature, pH, and the presence of other chemical species.

Hydrolysis is a major degradation pathway for Ethene, ((2-chloroethyl)thio)- in aqueous environments. The process is initiated by an intramolecular cyclization, where the sulfur atom attacks the β-carbon, displacing a chloride ion to form a highly reactive cyclic sulfonium (B1226848) cation intermediate. researchgate.netoup.com This intermediate is then rapidly attacked by a water molecule, yielding 2-chloroethyl-2-hydroxyethyl sulfide (B99878) (mustard chlorohydrin) and a hydrogen ion. researchgate.netnih.gov This sequence is repeated, leading to the formation of the principal hydrolysis product, thiodiglycol (B106055) (TDG), and hydrochloric acid. researchgate.netnih.govnih.gov

The rate of hydrolysis follows first-order kinetics and is notably dependent on temperature. nih.gov However, it is insensitive to the concentration of hydroxide (B78521) ions (OH⁻), as the rate-limiting step is the initial formation of the sulfonium ion. researchgate.net The presence of chloride ions in the environment can retard the hydrolysis rate by favoring the reverse reaction of the cyclic sulfonium ion back to the parent compound. nih.gov While sparingly soluble in water, hydrolysis occurs at the interface between the oily agent and water. researchgate.netdtic.mil Incomplete hydrolysis or reaction with other mustard molecules can lead to the formation of various sulfonium ions, such as H-2TG and CH-TG, which are themselves toxic. nih.govdtic.mil

Table 1: Key Hydrolysis Products of Ethene, ((2-chloroethyl)thio)-

Product Name Chemical Formula Notes
2-Chloroethyl-2-hydroxyethyl sulfide C₄H₉ClOS Intermediate hydrolysis product. researchgate.netnih.gov
Thiodiglycol (TDG) C₄H₁₀O₂S Major and final stable hydrolysis product. nih.govnih.govresearchgate.net
Hydrochloric acid HCl Byproduct of the hydrolysis reaction. researchgate.net
Various Sulfonium Ions e.g., H-2TG, CH-TG Formed from reactions between hydrolysis intermediates and parent compound; can be toxic. nih.govdtic.mil

Oxidation represents another significant abiotic degradation pathway for Ethene, ((2-chloroethyl)thio)-. The sulfur atom in the molecule is susceptible to oxidation, which can be initiated by various environmental oxidants, including reactive oxygen species (ROS). nih.govrutgers.edu Partial oxidation of the sulfur atom leads to the formation of bis(2-chloroethyl) sulfoxide (B87167), a product that is chemically stable and less reactive towards biological systems. researchgate.netnih.gov

Further oxidation can occur, converting the sulfoxide to bis(2-chloroethyl) sulfone. researchgate.netnih.gov This sulfone is unstable and can undergo rapid dehydrochlorination to yield highly toxic vinylsulfone species. researchgate.net The generation of ROS in tissues exposed to sulfur mustard, which contributes to its toxicity, also points to the relevance of oxidative pathways in its transformation. nih.govnih.gov In some environmental settings, such as on concrete surfaces, the sulfoxide has been observed as a degradation product within 24 hours. iaea.org The choice of oxidant and reaction conditions is crucial in determining the final products, with the goal often being selective oxidation to the less toxic sulfoxide. researchgate.netnih.gov

Table 2: Major Oxidation Products of Ethene, ((2-chloroethyl)thio)-

Product Name Chemical Formula Notes
Bis(2-chloroethyl) sulfoxide C₄H₈Cl₂OS Product of partial oxidation; chemically stable. researchgate.netnih.gov
Bis(2-chloroethyl) sulfone C₄H₈Cl₂O₂S Product of extensive oxidation; can form toxic elimination products. researchgate.netnih.gov

While hydrolysis and oxidation are the predominant abiotic degradation routes, other reactions like elimination (dehydrohalogenation) can also occur, particularly under specific environmental conditions. nih.gov Reductive dehalogenation, the process of replacing a halogen substituent with a hydrogen atom, is a known pathway for various chlorinated compounds in anoxic environments. For Ethene, ((2-chloroethyl)thio)-, elimination reactions can lead to the formation of vinyl compounds. For instance, the formation of 2-chloroethyl vinyl sulfide (CEVS) has been observed as a minor product on concrete and soil surfaces. dtic.mildaneshyari.com Further elimination can produce divinyl sulfide. daneshyari.com These elimination reactions are distinct from hydrolysis, where the chloroethyl group is converted to a hydroxyethyl (B10761427) group. The dehydrohalogenation degradation pathway is generally considered slow and less efficient for detoxification compared to oxidation or complete hydrolysis. researchgate.netnih.gov

Biotransformation Potential in Non-Clinical Systems

Biotransformation involves the degradation of Ethene, ((2-chloroethyl)thio)- and its primary hydrolysis product, thiodiglycol, by microorganisms and their enzymes. This represents a key long-term remediation pathway in contaminated environments.

Microorganisms have demonstrated the ability to degrade Ethene, ((2-chloroethyl)thio)- and its derivatives. Research has identified mustard-resistant bacteria in contaminated marine dumpsites, suggesting that biotic transformation processes occur in sediments. au.dk The primary hydrolysis product, thiodiglycol (TDG), is biodegradable under both aerobic and anaerobic conditions, although the process is slower anaerobically. oecd.orgnih.gov

The biotransformation of TDG proceeds via an oxidative pathway. nerc.ac.uknih.gov In soil, the process is enhanced by aeration and a higher pH, with an optimal rate observed around pH 8.25. nerc.ac.uknih.gov Studies have shown that while single organisms capable of degrading TDG can be isolated from historically contaminated soils, a consortium of different bacterial strains (such as Rhizobium sp, Achromobacter sp, and Stenotrophomonas sp) is often required for effective degradation in previously uncontaminated soils. nerc.ac.uknih.govservice.gov.uk The biological mineralization of hydrolyzed sulfur mustard in sequencing batch reactors has been shown to achieve greater than 90% carbon removal, producing a non-toxic effluent. iwaponline.comdtic.mil This highlights the potential for using microbial consortia in bioremediation strategies for contaminated sites. service.gov.uk

Specific enzymes capable of detoxifying Ethene, ((2-chloroethyl)thio)- have been identified and studied. Enzyme-catalyzed oxidation is a promising method for detoxification. nih.gov The enzyme chloroperoxidase (CPO), in the presence of hydrogen peroxide and a halide ion, can catalyze the oxidation of the sulfur atom. nih.govresearchgate.net This enzymatic reaction converts the compound to its less toxic sulfoxide. nih.gov

Another class of enzymes, haloalkane dehalogenases (HLDs), has been investigated for its ability to degrade sulfur mustard. researchgate.net These bacterial enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds. researchgate.netnih.gov The catalytic mechanism involves a nucleophilic substitution (Sₙ2) reaction, where the enzyme's active site facilitates the replacement of the chlorine atom with a hydroxyl group, leading to the formation of the non-toxic product thiodiglycol. researchgate.net This direct enzymatic conversion offers a pathway for detoxification without the formation of the reactive sulfonium ion intermediate associated with abiotic hydrolysis. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
1,2-bis(2-chloroethylthio)ethane
1,4,5-Oxadithiepane
1,4-Dithiane
1,4-Oxathiane
2-chloroethanol
2-Chloroethyl phenyl sulfide
2-chloroethyl-2-hydroxysulfide
2-chloroethylsulfenyl chloride
2-hydroxyethyl phenyl sulfide
Acetylene
bis(2-chloroethyl) sulfone
bis(2-chloroethyl) sulfoxide
bis(2-hydroxyethylthio)methane
Divinyl sulfide
Ethene, ((2-chloroethyl)thio)-
Ethylene
Glutathione
Hydrochloric acid
Hydrogen peroxide
N-acetylcysteine
Phosgene
Phosphorus trichloride
Potassium sulfide
Sesquimustard
Sulfur dichloride
Thiodiglycol
Thiodiglycol sulfoxide
Thiodiglycolic acid

Persistence and Distribution Dynamics in Environmental Compartments

The environmental persistence and distribution of Ethene, ((2-chloroethyl)thio)-, also known as 2-chloroethyl vinyl sulfide, are dictated by its chemical structure, which contains both a reactive chloroethyl sulfide group and a vinyl group. While specific experimental data on the environmental fate of this particular compound is limited, its behavior can be inferred from studies of analogous compounds, such as 2-chloroethyl ethyl sulfide (CEES), sulfur mustard (HD), and 2-chloroethyl vinyl ether.

The presence of the 2-chloroethyl sulfide moiety suggests that hydrolysis is a significant transformation pathway for this compound in aqueous environments. Analogous sulfur mustard compounds are known to undergo rapid hydrolysis. For instance, the half-life of sulfur mustard in distilled water at 25°C is approximately 8.5 minutes, while in saltwater it is about 60 minutes. researchgate.net Similarly, 2-chloroethyl ethyl sulfide (CEES) also hydrolyzes rapidly in water, with a reported half-life of about 44 seconds at 25°C. nih.gov This rapid degradation is due to the formation of a transient cyclic sulfonium ion, which is highly reactive with water. unc.edu Given these parallels, Ethene, ((2-chloroethyl)thio)- is expected to have limited persistence in most aqueous environments due to rapid hydrolysis.

The mobility and persistence of Ethene, ((2-chloroethyl)thio)- in soil are influenced by its adsorption to soil particles, which is often estimated by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com Although a specific Koc value for Ethene, ((2-chloroethyl)thio)- is not available, the value for the related compound 2-chloroethyl vinyl ether is estimated to be 460. nih.gov This suggests that Ethene, ((2-chloroethyl)thio)- may have moderate mobility in soil. nih.gov However, its persistence in soil is likely to be limited by both rapid hydrolysis in moist soil and volatilization from the soil surface. In acidic soils, the hydrolysis of the vinyl ether linkage can be catalyzed, further reducing its persistence. nih.gov Biodegradation may also play a role in the transformation of Ethene, ((2-chloroethyl)thio)- in soil and water, particularly for the vinyl portion of the molecule, as various microorganisms are capable of degrading vinyl compounds under both aerobic and anaerobic conditions. researchgate.netnsf.govnih.gov

Table of Environmental Fate Parameters for Analogous Compounds

Summary of Distribution Dynamics in Environmental Compartments

Advanced Analytical Methodologies for Characterization and Detection of Ethene, 2 Chloroethyl Thio

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of Ethene, ((2-chloroethyl)thio)-, allowing for its separation from complex sample matrices and potential interferences. Both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the sample and analytical goals.

Gas Chromatography (GC) with Various Detection Systems (e.g., FID, ECD)

Gas chromatography is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds like Ethene, ((2-chloroethyl)thio)-. cdc.gov The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): FID is a common detector that offers good sensitivity for organic compounds. However, it is a universal detector and may lack the selectivity needed for complex samples where interferences are present. nih.gov

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for the detection of chloro-containing molecules such as Ethene, ((2-chloroethyl)thio)-. nih.gov Studies comparing various detectors have shown ECD to be the most sensitive for detecting sulfur mustard in a mixture of related compounds. cdc.gov Detection limits in the mid-ppb range (approximately 160 µg/L) for solutions and low ppb range (approximately 1 µg/L) for vapors have been reported using GC-ECD. cdc.govnih.gov

Flame Photometric Detector (FPD): The FPD can be operated in a sulfur-specific mode, providing high selectivity for sulfur-containing compounds. This makes it an excellent choice for reducing background interference from non-sulfur compounds in a sample. cdc.govepa.gov While highly selective, its sensitivity for sulfur mustard may be lower than that of an ECD or advanced mass spectrometry techniques. epa.gov

DetectorPrinciple of OperationSelectivityReported Detection Limit (Sulfur Mustard)Reference
Flame Ionization Detector (FID)Measures ions produced during combustion of organic compounds in a hydrogen flame.Low (Responds to most organic compounds)N/A (Less sensitive than ECD/FPD) cdc.govnih.gov
Electron Capture Detector (ECD)Detects molecules with electronegative functional groups (e.g., halogens) by measuring a decrease in a constant current.High (for halogenated compounds)~1 µg/L (vapor), ~160 µg/L (solution) cdc.govnih.gov
Flame Photometric Detector (FPD)Measures optical emission from sulfur compounds when burned in a hydrogen-rich flame.High (for sulfur or phosphorus compounds)Mid-ppb range (~160 µg/L) cdc.gov

Liquid Chromatography (LC) for Complex Mixtures and Degradation Products

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is indispensable for analyzing complex mixtures, thermally unstable compounds, and non-volatile degradation products of Ethene, ((2-chloroethyl)thio)-. nih.govdiva-portal.org Reversed-phase HPLC is a common mode used for these separations. nih.gov

The analysis of degradation products is crucial as the parent compound can transform rapidly in biological and environmental samples. cdc.gov HPLC can effectively separate Ethene, ((2-chloroethyl)thio)- from its major decomposition by-products such as ethyl 2-hydroxyethyl sulfide (B99878) and ethyl vinyl sulfide. nih.gov One approach involves derivatizing the target compounds with a chromophore-bearing agent to enhance detection by UV-Vis detectors. dtic.mil HPLC is also frequently coupled with mass spectrometry (LC-MS) to provide definitive identification of the separated components, including hydrolysis products like thiodiglycol (B106055) and oxidation products. nih.govresearchgate.netnih.gov

Mass Spectrometry (MS) for Molecular and Structural Elucidation

Mass spectrometry is the definitive technique for the identification and structural characterization of Ethene, ((2-chloroethyl)thio)- and its metabolites. It provides information on the molecular weight and elemental composition and generates characteristic fragmentation patterns that serve as a molecular fingerprint.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

When coupled with gas chromatography, both EI and CI are commonly used ionization techniques for the analysis of sulfur mustard-related compounds. cdc.govnih.gov

Electron Ionization (EI): EI is a hard ionization technique that produces extensive fragmentation. dtic.mil This fragmentation is highly reproducible and creates a detailed mass spectrum that can be compared against spectral libraries for confident identification. researchgate.netdtic.mil For Ethene, ((2-chloroethyl)thio)- (as the related simulant 2-chloroethyl ethyl sulfide), the EI mass spectrum shows characteristic fragment ions that are useful for its identification. nist.gov

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often preserves the molecular ion or produces a strong protonated molecule peak ([M+H]+). cdc.govnih.gov This is particularly useful for confirming the molecular weight of the analyte. Methane is a common reagent gas used for CI analysis of these compounds. nih.gov Using both EI and CI provides complementary information, with EI offering structural details through fragmentation and CI confirming the molecular mass. nih.gov

Ionization TechniqueCharacteristicsPrimary Information ObtainedReference
Electron Ionization (EI)Hard ionization, extensive and reproducible fragmentation.Structural elucidation via fragmentation pattern ("fingerprint"). nih.govdtic.mil
Chemical Ionization (CI)Soft ionization, less fragmentation, prominent molecular ion or [M+H]+.Molecular weight determination. cdc.govnih.gov

Tandem Mass Spectrometry (MS/MS or QQQ) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QQQ) instruments, provides an additional layer of selectivity and structural information. dtic.milau.dk In an MS/MS experiment, a specific precursor ion from the first mass spectrometer is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass spectrometer. dtic.mil

This technique is exceptionally useful for:

Fragmentation Pathway Analysis: By studying the relationship between precursor and product ions, the fragmentation pathways of a molecule can be elucidated, providing deeper structural insights. dtic.mil

Enhanced Selectivity: In Selected Reaction Monitoring (SRM) mode, the instrument is set to monitor specific precursor-to-product ion transitions. This is a highly selective and sensitive method for quantification, as it significantly reduces chemical noise from the sample matrix. au.dk Both GC-MS/MS and LC-MS/MS methods are used for the analysis of sulfur mustard and its degradation products, allowing for highly sensitive detection in complex biological and environmental samples. au.dkacs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry, using instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. epa.govresearchgate.net This capability is crucial for determining the elemental composition of an unknown compound or confirming the identity of a known analyte with a high degree of confidence.

For instance, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. This is invaluable when identifying metabolites or degradation products where the exact structure is unknown. researchgate.net For example, the diagnostic ion representing the hydroxyethylthioethyl (HETE) moiety has been identified at m/z 105.037 using HRMS, confirming the presence of a sulfur mustard adduct. researchgate.net The combination of liquid chromatography with HRMS (LC-HRMS) is a powerful tool for identifying biomarkers of exposure to Ethene, ((2-chloroethyl)thio)- and related vesicants in biological samples. researchgate.net

Application of LC-Time-of-Flight-MS for Derivatives

Liquid Chromatography-Time-of-Flight-Mass Spectrometry (LC-TOF-MS) stands as a powerful technique for the separation and identification of complex mixtures containing derivatives of Ethene, ((2-chloroethyl)thio)-. This method is particularly valuable for analyzing degradation and hydrolysis products found in various environmental matrices. researchgate.net

Researchers have successfully developed LC-TOF-MS methods to separate complex, multi-component mixtures of related thioether compounds. researchgate.net For instance, a method was established for an eleven-component mixture that included 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane, a structural analogue, and its derivatives. researchgate.net The high-resolution and accurate mass measurement capabilities of TOF-MS allow for the confident elemental composition determination of the parent and fragment ions, which is crucial for identifying unknown degradation products. researchgate.net Studies involving the hydrolysis of related sulfur compounds on sand have revealed extremely complex degradation pathways, which can be effectively deconvoluted using the combination of liquid chromatographic separation and high-resolution mass analysis. researchgate.net

The utility of this technique extends to environmental assessment, where LC-MS/MS, often using a quadrupole-time-of-flight (Q-TOF) tandem mass spectrometer, has been used to identify hydrolysis products in aqueous extracts from soil at former chemical storage sites. researchgate.net

Spectroscopic Characterization Beyond Basic Identification

Beyond initial detection, a suite of spectroscopic techniques is essential for the unambiguous structural confirmation and detailed functional group analysis of Ethene, ((2-chloroethyl)thio)-. These methods probe the molecular structure at the atomic and bond levels, providing a complete picture of the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the definitive structural elucidation of organic molecules, including Ethene, ((2-chloroethyl)thio)-. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For Ethene, ((2-chloroethyl)thio)-, the spectrum is expected to show distinct signals for the vinyl protons and the two methylene (B1212753) groups of the 2-chloroethyl moiety. The vinyl protons (H₂C=CH-) would appear as a complex multiplet system in the olefinic region (typically 5-7 ppm). The methylene group adjacent to the sulfur atom (-S-CH₂-) would likely resonate around 2.9 ppm, while the methylene group adjacent to the chlorine atom (-CH₂-Cl) would be further downfield, around 3.7 ppm, due to the deshielding effect of the electronegative chlorine atom. dtic.mil

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The vinyl carbons are expected in the 110-140 ppm range, while the saturated carbons of the chloroethyl group would appear further upfield. The carbon bonded to sulfur (-S-CH₂) would be expected around 35-45 ppm, and the carbon bonded to chlorine (-CH₂-Cl) would be in a similar range, typically 40-50 ppm.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the -CH₂-CH₂- linkage and the connectivity within the vinyl group. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would link each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra. researchgate.net These comprehensive NMR analyses, when combined, provide irrefutable confirmation of the molecular structure of Ethene, ((2-chloroethyl)thio)-. researchgate.net

Interactive Table: Predicted NMR Chemical Shifts (δ) for Ethene, ((2-chloroethyl)thio)-
Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
H₂C =CH-S-¹³C~115-125-Vinyl carbon
H₂C=C H-S-¹³C~130-140-Vinyl carbon
-S-C H₂-CH₂Cl¹³C~35-45-Methylene carbon adjacent to sulfur
-S-CH₂-C H₂Cl¹³C~40-50-Methylene carbon adjacent to chlorine
H ₂C=CH-S-¹H~5.0-5.5Doublet of DoubletsVinyl protons
H₂C=CH -S-¹H~6.0-6.5Doublet of DoubletsVinyl proton
-S-CH ₂-CH₂Cl¹H~2.9TripletMethylene protons adjacent to sulfur dtic.mil
-S-CH₂-CH ₂Cl¹H~3.7TripletMethylene protons adjacent to chlorine dtic.mil

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of Ethene, ((2-chloroethyl)thio)- is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the vinyl group, the thioether linkage, and the carbon-chlorine bond.

Vinyl Group (=C-H and C=C): The presence of the vinyl group gives rise to distinct peaks. The =C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org The C=C double bond stretching vibration appears in the 1680-1640 cm⁻¹ region. libretexts.org Additionally, characteristic out-of-plane bending absorptions for the vinyl =C-H bonds are found in the 1000-650 cm⁻¹ range. pressbooks.pub

Alkyl C-H Stretching: The stretching vibrations of the C-H bonds in the saturated ethyl group (-CH₂-CH₂-) will produce strong absorptions in the 3000–2850 cm⁻¹ range. libretexts.org

C-S Stretching: The thioether (C-S) linkage produces weak to medium absorption bands in the fingerprint region, typically between 800 and 600 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond (C-Cl) also gives a strong absorption in the fingerprint region, generally between 850 and 550 cm⁻¹.

Interactive Table: Characteristic IR Absorption Frequencies for Ethene, ((2-chloroethyl)thio)-
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
=C-H StretchVinyl3100-3000Medium-Weak
C-H StretchAlkyl (CH₂)3000-2850Strong
C=C StretchAlkene1680-1640Medium-Weak
C-H BendAlkyl (CH₂)1470-1450Medium
=C-H Bend (out-of-plane)Vinyl1000-650Strong
C-S StretchThioether800-600Weak-Medium
C-Cl StretchAlkyl Halide850-550Strong

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophores in Ethene, ((2-chloroethyl)thio)- are the vinyl (C=C) double bond and the sulfur atom. The sulfur atom, with its non-bonding lone pair electrons, adjacent to the π-system of the double bond, creates a vinyl sulfide chromophore. This conjugation allows for electronic transitions, such as n → π* and π → π*, at specific wavelengths in the UV region. While simple alkenes absorb strongly below 200 nm, conjugation with the sulfur atom shifts the absorption to longer wavelengths (a bathochromic shift), making it more readily observable. The spectrum would be expected to show absorption maxima characteristic of this type of thio-conjugated system, providing analytical data for its detection and quantification.

Compound-Specific Isotope Analysis (CSIA) for Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is an advanced analytical tool used to trace the origin and fate of contaminants in the environment by measuring the stable isotopic ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of a specific compound. microbe.com This technique is particularly effective for elucidating degradation pathways, as chemical and biological reactions often proceed at slightly different rates for molecules containing heavier versus lighter isotopes, a phenomenon known as isotopic fractionation. microbe.com

When a compound like Ethene, ((2-chloroethyl)thio)- undergoes degradation, the bonds involving the lighter isotopes (e.g., ¹²C) are typically broken more easily than those with heavier isotopes (e.g., ¹³C). microbe.com Consequently, the remaining, undegraded parent compound becomes progressively enriched in the heavier isotope, and its isotopic signature (expressed in delta notation, δ¹³C) increases. microbe.commdpi.com

By monitoring the changes in the isotopic composition of the parent compound and its degradation products, CSIA can:

Provide Conclusive Evidence of Degradation: An enrichment in the heavy isotopes of the residual contaminant is a clear indicator that degradation has occurred, distinguishing it from non-destructive processes like dilution or sorption. microbe.com

Differentiate Between Reaction Mechanisms: Different degradation pathways (e.g., abiotic vs. biotic, oxidation vs. reduction) often have distinct and predictable isotopic enrichment factors (ε). dtic.mildtic.milresearchgate.net By determining the specific enrichment factor from field or laboratory data, it is possible to identify the dominant degradation process affecting the compound. dtic.mildtic.mil

For chlorinated compounds, a multi-element CSIA approach, analyzing both carbon (δ¹³C) and chlorine (δ³⁷Cl), can provide even greater diagnostic power to distinguish between competing degradation pathways. dtic.mil This makes CSIA an indispensable tool for understanding the environmental fate and for assessing the efficacy of remediation strategies for Ethene, ((2-chloroethyl)thio)- and related chlorinated ethenes. mdpi.comdtic.mil

Theoretical and Computational Chemistry Approaches to Ethene, 2 Chloroethyl Thio

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of Ethene, ((2-chloroethyl)thio)-. These calculations allow for a detailed understanding of the molecule's behavior and its potential interactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of Ethene, ((2-chloroethyl)thio)- is characterized by the interplay between the vinyl sulfide (B99878) and the 2-chloroethyl moieties. The sulfur atom, with its lone pairs of electrons, can participate in π-conjugation with the adjacent vinyl group, influencing the electron density distribution across the molecule. The electronegative chlorine atom further polarizes the molecule by withdrawing electron density from the ethyl chain.

Quantum chemical calculations can quantify various reactivity descriptors that predict the molecule's chemical behavior. These descriptors are derived from the molecular orbitals and electron density.

Reactivity DescriptorPredicted Characteristic for Ethene, ((2-chloroethyl)thio)-Implication
Highest Occupied Molecular Orbital (HOMO) Likely localized on the sulfur atom and the vinyl group's π-system.The HOMO energy indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity and susceptibility to electrophilic attack at the sulfur and vinyl carbons.
Lowest Unoccupied Molecular Orbital (LUMO) Expected to have significant contributions from the σ* anti-bonding orbital of the C-Cl bond.The LUMO energy reflects the molecule's ability to accept electrons. A lower LUMO energy suggests susceptibility to nucleophilic attack, potentially leading to cleavage of the C-Cl bond.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.A smaller gap generally correlates with higher reactivity.
Molecular Electrostatic Potential (MEP) Calculations would likely show regions of negative potential around the sulfur and chlorine atoms, and the π-system of the vinyl group, while positive potential would be expected around the hydrogen atoms.The MEP map is a guide to the sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis This analysis would quantify the delocalization of electron density and the nature of the bonding within the molecule, including the extent of p-π conjugation in the vinyl sulfide group.NBO charges provide a more detailed picture of the charge distribution than simpler population analyses.

This table is generated based on established principles of computational chemistry and analysis of similar molecular structures.

Spectroscopic Property Predictions

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of Ethene, ((2-chloroethyl)thio)-.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. Key predicted vibrational modes would include:

C=C stretching of the vinyl group.

C-H stretching and bending modes of the vinyl and ethyl groups.

C-S stretching vibrations.

C-Cl stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are valuable for structural elucidation.

1H NMR: Distinct signals would be predicted for the vinyl protons and the protons on the two carbons of the chloroethyl group. The chemical shifts would be influenced by the proximity to the sulfur and chlorine atoms.

13C NMR: Separate resonances are expected for the two vinyl carbons and the two carbons of the chloroethyl chain, with their chemical shifts reflecting the local electronic environment.

Predicted Spectroscopic DataEthene, ((2-chloroethyl)thio)-
Key IR Frequencies (cm-1) C=C stretch: ~1600-1650C-Cl stretch: ~650-750C-S stretch: ~600-700
1H NMR Chemical Shifts (ppm) Vinyl protons: ~5.0-6.5-S-CH2-: ~2.8-3.2-CH2-Cl: ~3.5-3.9
13C NMR Chemical Shifts (ppm) Vinyl carbons: ~110-140-S-CH2-: ~30-40-CH2-Cl: ~40-50

Note: These are estimated values based on computational predictions for analogous structures and should be confirmed by experimental data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for investigating the mechanisms of chemical reactions involving Ethene, ((2-chloroethyl)thio)-. By mapping out the potential energy surface, key intermediates, transition states, and reaction products can be identified.

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a fundamental framework for understanding reaction rates. Computational chemistry can be used to locate the transition state structures for various potential reactions of Ethene, ((2-chloroethyl)thio)-.

A likely reaction pathway for this molecule is intramolecular cyclization, a reaction common to mustard gas analogs. This would involve the sulfur atom acting as a nucleophile, attacking the carbon atom bearing the chlorine, and displacing the chloride ion to form a cyclic sulfonium (B1226848) ion. Computational studies on analogous 2-chloroethyl sulfides have shown this to be a key mechanistic step in their hydrolysis and reactivity.

Reaction coordinate analysis, also known as intrinsic reaction coordinate (IRC) calculations, can be performed to confirm that a calculated transition state structure indeed connects the reactants and products of a specific reaction step. For the intramolecular cyclization of Ethene, ((2-chloroethyl)thio)-, the reaction coordinate would primarily involve the change in the S-C(Cl) distance and the C-Cl bond length.

Kinetic Modeling of Chemical Transformations

By calculating the activation energies (the energy difference between the reactants and the transition state), computational models can predict the rate constants of chemical reactions. For Ethene, ((2-chloroethyl)thio)-, kinetic modeling could be applied to several potential transformations:

Hydrolysis: The rate of hydrolysis is expected to be influenced by the initial formation of the cyclic sulfonium ion, which is then attacked by water. Computational studies on the hydrolysis of 2-chloroethyl ethyl sulfide have detailed the roles of sulfonium salt intermediates.

Elimination Reactions: The presence of the vinyl group and the chloroethyl group suggests the possibility of elimination reactions, such as dehydrochlorination, to form divinyl sulfide, especially under basic conditions. Studies on the reaction of sulfur mustard analogs with bases have shown that elimination is a significant pathway.

Oxidation: The sulfur atom is susceptible to oxidation. Computational modeling can explore the mechanism and kinetics of oxidation to the corresponding sulfoxide (B87167) and sulfone.

Reaction TypeKey Mechanistic FeatureComputational Insight
Intramolecular Cyclization Nucleophilic attack by sulfur on the γ-carbon.Identification of the transition state and formation of a cyclic sulfonium ion intermediate.
Hydrolysis Subsequent reaction of the sulfonium ion with water.Elucidation of the multi-step reaction pathway and the influence of intermediates on the overall kinetics.
Dehydrochlorination Base-mediated elimination of HCl.Determination of the activation barrier for the elimination reaction and prediction of the product distribution.

This table synthesizes findings from computational studies on analogous chloroethyl sulfides.

Molecular Dynamics Simulations for Conformational Studies

Ethene, ((2-chloroethyl)thio)- is a flexible molecule with several rotatable single bonds, leading to a variety of possible conformations. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule over time.

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. These simulations can provide insights into:

Conformational Interconversion: MD simulations can reveal the pathways and timescales for transitions between different conformations. This information is crucial for understanding how the molecule's shape might change in different environments or upon binding to other molecules.

Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on the conformational preferences of Ethene, ((2-chloroethyl)thio)- can be studied.

The flexibility of the molecule can have a significant impact on its reactivity, as certain conformations may be more pre-disposed to undergo specific reactions. For example, a conformation that brings the sulfur atom into close proximity to the chloro-substituted carbon would be more favorable for the intramolecular cyclization reaction.

Chemistry of Analogues and Derivatives of Ethene, 2 Chloroethyl Thio

Comparative Reactivity Studies of Related Sulfur Mustard Analogues

The reactivity of sulfur mustard analogues is primarily governed by the rate of formation of a cyclic sulfonium (B1226848) ion intermediate. This intramolecular cyclization is the rate-determining step in many of their reactions, including hydrolysis. The structure of the molecule, including the nature of the atoms and groups attached to the sulfur, significantly influences the rate of this critical step.

Influence of Alkyl Chain Length and Branching on Reactivity

The reactivity of sulfur mustard analogues is influenced by the nature of the alkyl groups attached to the sulfur atom. While direct comparative studies on a wide range of alkyl chain lengths and branching are not extensively detailed in readily available literature, fundamental chemical principles and comparative data between bifunctional and monofunctional analogues allow for an understanding of these influences.

The key step in the reaction of chloroethyl thioethers is the intramolecular nucleophilic attack by the sulfur atom on the β-carbon, leading to the displacement of a chloride ion and the formation of a highly reactive cyclic sulfonium ion. The rate of this reaction is dependent on the nucleophilicity of the sulfur atom.

Electron-donating alkyl groups attached to the sulfur increase its electron density, thereby enhancing its nucleophilicity and the rate of cyclization. Therefore, it can be inferred that increasing the length or branching of the alkyl chain, which generally increases the inductive electron-donating effect, would lead to a higher reaction rate. For instance, a propyl or isopropyl group would be expected to increase the reactivity compared to an ethyl group.

A direct comparison can be made between the bifunctional sulfur mustard (HD, bis(2-chloroethyl) sulfide) and its monofunctional analogue, 2-chloroethyl ethyl sulfide (B99878) (CEES). While not a simple change in alkyl chain length, the replacement of one chloroethyl group with an ethyl group provides insight. Studies have shown that both HD and CEES are highly reactive, with their reactions proceeding through the formation of a sulfonium ion. nih.govbrieflands.com In certain decontamination reactions, such as with sodium ethoxide and diethylenetriamine (B155796) (DETA), both HD and CEES react very rapidly, completing within a minute. nih.gov This high reactivity underscores the potent influence of the sulfur atom in facilitating the displacement of the chloride ion.

However, the bifunctional nature of sulfur mustard allows for a second cyclization reaction, leading to the potential for cross-linking with nucleophiles, a key feature of its chemical behavior. The monofunctional analogues, by contrast, can only form a single adduct with a nucleophile.

Effects of Heteroatom Substitutions (e.g., Oxygen, Nitrogen)

Replacing the central sulfur atom in sulfur mustard with other heteroatoms, such as oxygen or nitrogen, leads to significant changes in chemical reactivity. These analogues are commonly referred to as oxygen mustards and nitrogen mustards, respectively.

The reactivity of these compounds is directly related to the ability of the heteroatom to participate in the intramolecular formation of a cyclic onium ion (sulfonium, oxonium, or aziridinium). Sulfur and nitrogen mustards are known to be highly reactive in water, while the oxygen analogue is much more stable. researchgate.net

Oxygen Mustards: The oxygen analogue of sulfur mustard, bis(2-chloroethyl) ether (BCEE), is significantly less reactive. nih.gov This is because oxygen is more electronegative and a weaker nucleophile than sulfur. As a result, the formation of a cyclic oxonium ion is much less favorable than the formation of a sulfonium ion. Consequently, the hydrolysis of BCEE is considerably slower than that of sulfur mustard. For example, in reactions with sodium ethoxide, BCEE reacts extremely slowly, with a half-life of 500 hours, and proceeds through a nucleophilic substitution mechanism rather than the elimination pathway often seen with sulfur mustard under these conditions. nih.gov This marked difference in reactivity makes BCEE an unsuitable analogue for sulfur mustard in many chemical studies. nih.gov

Nitrogen Mustards: Nitrogen mustards, such as N-ethyl bis(2-chloroethyl)amine (B1207034) (HN-1), N-methyl bis(2-chloroethyl)amine (HN-2), and tris(2-chloroethyl)amine (HN-3), are also highly reactive alkylating agents. mdpi.com Like sulfur mustards, their reactivity stems from the formation of a cyclic aziridinium (B1262131) ion. The nitrogen atom, being a strong nucleophile, readily participates in this intramolecular cyclization.

In aqueous environments, nitrogen mustards undergo hydrolysis, although this process is generally slower than for sulfur mustard. nih.govresearchgate.net For instance, the half-life for the reaction of HN-3 with sodium ethoxide is 30.14 hours, significantly longer than that of sulfur mustard under similar conditions. nih.gov The reactions of nitrogen mustards with nucleophiles typically proceed via a nucleophilic substitution mechanism. nih.gov Comparative studies have shown that the reactivity of nitrogen mustard analogues can be similar to each other; for example, bis(2-chloroethyl)amine (an analogue of HN-3) reacts at a comparable rate to HN-3. nih.gov

The following table summarizes the comparative reactivity of sulfur, oxygen, and nitrogen mustards.

Analogue Type Example(s) Heteroatom Intermediate Reactivity in Water Reaction Mechanism with Sodium Ethoxide
Sulfur MustardBis(2-chloroethyl) sulfide (HD)SulfurCyclic Sulfonium IonHighElimination (dominant)
Oxygen MustardBis(2-chloroethyl) ether (BCEE)OxygenCyclic Oxonium Ion (unfavorable)LowNucleophilic Substitution
Nitrogen MustardHN-1, HN-2, HN-3NitrogenCyclic Aziridinium IonHighNucleophilic Substitution

Synthesis and Chemical Properties of Hydrolysis and Oxidation Products

In the presence of water or oxidizing agents, sulfur mustard undergoes transformation to various products. The primary hydrolysis product is thiodiglycol (B106055), while oxidation can yield the sulfoxide (B87167) and sulfone derivatives.

Characterization of Thiodiglycol and Related Sulfides/Ethers

The principal product of the complete hydrolysis of sulfur mustard is 2,2'-thiodiethanol, commonly known as thiodiglycol (TDG). nih.govresearchgate.net Thiodiglycol is a colorless, viscous liquid that is miscible with water and polar organic solvents. nih.gov It is structurally similar to diethylene glycol. nih.gov TDG is considered relatively non-toxic compared to sulfur mustard itself. mdpi.com

The hydrolysis of sulfur mustard can also lead to the formation of other related compounds, especially under conditions of high sulfur mustard concentration. These can include sulfonium ions, which may persist in the environment. researchgate.net Other identified hydrolysis degradation products of sulfur mustards include bis(2-hydroxyethylthio)methane, 1,2-bis(2-hydroxyethylthio)ethane, 1,3-bis(2-hydroxyethylthio)propane, and 1,4-bis(2-hydroxyethylthio)butane. nih.govsigmaaldrich.com

Oxidation of sulfur mustard initially produces bis(2-chloroethyl) sulfoxide. This intermediate is reactive and can be further oxidized to the more stable bis(2-chloroethyl) sulfone. The sulfone is a reactive compound that can undergo elimination of HCl to form divinyl sulfone.

The properties of some key degradation products are listed below.

Compound Name Chemical Formula Molar Mass ( g/mol ) Appearance Key Properties
Thiodiglycol (TDG)C₄H₁₀O₂S122.18Colorless liquidMiscible with water; precursor for sulfur mustard synthesis. nih.gov
Bis(2-chloroethyl) sulfoxideC₄H₈Cl₂OS175.08-Reactive intermediate in the oxidation of sulfur mustard.
Bis(2-chloroethyl) sulfoneC₄H₈Cl₂O₂S191.08-Reactive; can eliminate HCl to form divinyl sulfone.
Divinyl sulfoneC₄H₆O₂S118.15-Product of HCl elimination from bis(2-chloroethyl) sulfone.

Mechanisms of Product Formation

Hydrolysis: The hydrolysis of sulfur mustard in an aqueous solution proceeds via a quasi-monomolecular process with first-order kinetics. The rate-determining step is the intramolecular cyclization to form a cyclic sulfonium ion, with the loss of a chloride ion. nih.gov This highly reactive intermediate is then rapidly attacked by a water molecule. The subsequent loss of a proton yields the mustard chlorohydrin species and hydrochloric acid. This process repeats for the second chloroethyl group, ultimately forming thiodiglycol. nih.gov The rate of hydrolysis is dependent on temperature and is retarded by the presence of chloride ions, which is consistent with the reversible nature of the initial cyclization step. The reaction rate is not significantly affected by pH.

Oxidation: Sulfur mustard can be destroyed by strong oxidizing agents. The oxidation process involves the sulfur atom. Initial oxidation leads to the formation of the corresponding sulfoxide. Further, more extensive oxidation results in the formation of the sulfone. The sulfone is a particularly important metabolite as it is quite reactive and can eliminate HCl to form divinyl sulfone, which can then react with various nucleophiles.

Structure-Reactivity Relationships within the Chloroethyl Thioether Family

The reactivity of compounds in the chloroethyl thioether family is intrinsically linked to their molecular structure. The key structural feature governing their reactivity is the 2-chloroethyl thioether moiety, which enables the formation of the cyclic sulfonium ion.

The rate-limiting step for the reactions of these compounds in aqueous media is the formation of this cyclic intermediate. Consequently, any structural modification that affects the ease of formation of this ion will alter the compound's reactivity.

The bifunctional nature of sulfur mustard, possessing two chloroethyl groups, is a critical aspect of its reactivity. This allows for the formation of two sulfonium ion intermediates, enabling it to act as a cross-linking agent with nucleophiles such as DNA. This bifunctionality is responsible for its greater cytotoxicity compared to its monofunctional analogues like CEES. Monofunctional analogues can only form a single adduct with a nucleophile and cannot form cross-links.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the toxicity of sulfur mustard and its breakdown products. These studies correlate structural features of the molecules with their biological activity. For instance, QSAR analyses have predicted that the hydrolysis products of sulfur mustard, such as thiodiglycol, are less toxic than the parent compound.

The nucleophilicity of the sulfur atom, which is influenced by the electronic effects of its substituents.

The number of chloroethyl groups (bifunctional vs. monofunctional), which determines the potential for cross-linking.

Potential Advanced Chemical Applications and Material Science Research

Role as Chemical Building Blocks for Polymer Synthesis

The dual functionality of Ethene, ((2-chloroethyl)thio)- makes it a prime candidate for incorporation into polymeric structures. The vinyl group acts as a polymerizable unit, while the chloroethyl group offers a site for subsequent chemical modification, enabling the synthesis of polymers with precisely tailored properties.

Monomer Design and Polymerization Kinetics

As a monomer, Ethene, ((2-chloroethyl)thio)- can be integrated into polymer chains through various mechanisms. S-vinyl monomers, such as vinyl sulfides, have been a subject of growing interest due to the unique properties conferred by the sulfur atom. rsc.org The polymerization behavior of these monomers is a critical area of study to control the final polymer structure. rsc.org

One of the most effective methods for forming the thioether linkages inherent to polymers made from this monomer is thiol-ene click chemistry. pizzaforno.com This reaction, which involves the addition of a thiol to an alkene, is known for its high efficiency, mild reaction conditions, and lack of by-products, making it a powerful tool in polymer synthesis. pizzaforno.commagtech.com.cnmdpi.com Both step-growth and chain-growth mechanisms can be utilized in thiol-ene polymerizations. mdpi.com

Polymerization Method Description Key Advantages
Radical Polymerization A common method for vinyl monomers where a free radical initiator starts a chain reaction.Applicable to a wide range of vinyl monomers.
RAFT Polymerization A controlled radical polymerization technique that allows for the synthesis of polymers with specific molecular weights and low polydispersity.Precise control over polymer architecture. rsc.org
Thiol-Ene "Click" Chemistry A reaction involving a thiol and an alkene (like the vinyl group) to form a thioether. It can be initiated by UV light or heat.High efficiency, rapid reaction rates, high functional group tolerance, and mild conditions. pizzaforno.commagtech.com.cnmdpi.com

Material Property Modulation

The incorporation of Ethene, ((2-chloroethyl)thio)- into a polymer backbone introduces specific functional groups that significantly influence the material's properties. Polythioethers, the class of polymers formed, are known for their flexibility, chemical resistance, and environmental stability. researchgate.netpatsnap.com

The key structural features of this monomer and their effects are:

Thioether Linkage : The carbon-sulfur-carbon bond in the polymer backbone imparts flexibility and resistance to oxidative degradation. researchgate.net The sulfur atom can also chelate with metals, opening possibilities for creating polymer electrolytes or materials for heavy metal removal. researchgate.net Polymers with a high concentration of sulfur atoms, like poly(vinyl phenyl sulfide), are known to have a high refractive index. sigmaaldrich.com

Chloroethyl Group : This pendant group serves as a reactive site for post-polymerization modification. The chlorine atom can be substituted by various nucleophiles to introduce new functionalities. This allows for the tuning of properties such as solubility, biocompatibility, or stimulus-responsiveness. researchgate.net For example, statistical copolymers of 2-chloroethyl vinyl ether have been used as scaffolds to synthesize more complex graft copolymers. mdpi.com

Functional Group Effect on Polymer Properties Potential Application
Thioether (-S-)Increases flexibility, chemical resistance, refractive index. researchgate.netpatsnap.comsigmaaldrich.comHigh-performance sealants, adhesives, optical coatings. patsnap.com
Chloroethyl (-CH₂CH₂Cl)Provides a reactive site for post-polymerization modification.Scaffolds for creating tailored functional polymers (e.g., bioconjugates, responsive materials). researchgate.netmdpi.com

Application in Functional Material Development

The unique properties of polymers derived from Ethene, ((2-chloroethyl)thio)- make them suitable for a range of advanced functional materials. mdpi.comempa.ch The ability to design materials at a molecular level by incorporating specific functional groups is a key driver in this field. mdpi.com

The thioether backbone is a central feature in developing materials for demanding environments, such as aerospace sealants that require resistance to fuels and extreme temperatures. patsnap.com Furthermore, the development of degradable polymers is a significant area of research. Thioester-containing networks, which can be synthesized via thiol-ene reactions, can be designed to degrade on-demand through mechanisms like thiol-thioester exchange, which is useful for applications in filler recovery or selective material release. acs.orgresearchgate.net

The post-polymerization modification capability offered by the chloroethyl group is particularly valuable. This allows for the attachment of bioactive molecules, such as amino acids or peptides, to create materials for biomedical applications like drug delivery or tissue engineering. researchgate.net Similarly, surfaces can be functionalized using thiol-ene click chemistry to alter properties like wettability, biocompatibility, or to create platforms for oil/water separation. acs.orgacs.org

Catalysis and Reaction Medium Studies (e.g., Solvents, Intermediates in Chemical Synthesis)

Beyond polymer science, Ethene, ((2-chloroethyl)thio)- serves as a valuable intermediate in organic synthesis. Its bifunctional nature allows it to be a building block for more complex molecules. The synthesis of thioethers is crucial for producing compounds used in pharmaceuticals, agriculture, and materials. thieme-connect.de

The vinyl sulfide (B99878) moiety can be synthesized through various metal-catalyzed cross-coupling reactions, such as those involving palladium or copper catalysts to couple thiols with vinyl halides. organic-chemistry.org This highlights the importance of catalytic methods in producing the monomer itself or its derivatives.

As a reactive intermediate, the chloroethyl group can readily participate in nucleophilic substitution reactions. This allows the ethenylsulfanyl (CH₂=CHS-) moiety to be attached to other molecules. Conversely, the vinyl group can undergo hydrothiolation, where a thiol adds across the double bond, a reaction often catalyzed by transition metals. thieme-connect.de

While the direct use of Ethene, ((2-chloroethyl)thio)- as a solvent is not prominent, thioethers in general are increasingly being used as ligands in homogeneous catalysis. thieme-connect.comresearchgate.net The sulfur atom can coordinate with transition metals, modifying the catalyst's activity and selectivity in a variety of chemical transformations. thieme-connect.com This suggests a potential, albeit less direct, role for derivatives of Ethene, ((2-chloroethyl)thio)- in the design of novel catalytic systems. For instance, photochemical methods are being developed for the synthesis of thioethers from aryl chlorides and alcohols, avoiding the need for metal catalysts and harsh conditions. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethene, ((2-chloroethyl)thio)-, and how can researchers optimize yield while minimizing byproducts?

  • Methodology : Use multi-step synthesis involving thiol-ene click chemistry or nucleophilic substitution reactions. For example, react 2-chloroethanethiol with ethylene derivatives under inert conditions (e.g., Schlenk line) to prevent oxidation . Optimize reaction parameters (temperature, solvent polarity, catalyst) via Design of Experiments (DoE) to reduce side reactions like disulfide formation. Validate purity using HPLC or GC-MS .

Q. How can researchers characterize the structural and electronic properties of Ethene, ((2-chloroethyl)thio)- using spectroscopic techniques?

  • Methodology : Employ NMR (¹H/¹³C) to confirm bond connectivity, IR spectroscopy for functional group identification (C-S stretch at ~600–700 cm⁻¹), and X-ray crystallography for solid-state structure elucidation. For electronic properties, use UV-Vis spectroscopy to assess π→π* transitions in the ethylene backbone and charge-transfer interactions with the thioether group .

Q. What are the thermodynamic stability and reactivity trends of Ethene, ((2-chloroethyl)thio)- under varying pH and temperature conditions?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to study decomposition pathways. Use kinetic studies (e.g., Arrhenius plots) to quantify hydrolysis rates in acidic/alkaline media. Monitor intermediates via LC-MS .

Advanced Research Questions

Q. How does the sulfur lone pair in the thioether group influence the compound’s reactivity in radical-mediated polymerization or cross-coupling reactions?

  • Methodology : Perform electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates. Compare reactivity with analogous oxygen-containing ethers using DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals and bond dissociation energies .

Q. What experimental and computational approaches resolve contradictions in reported spectral data for Ethene, ((2-chloroethyl)thio)- derivatives?

  • Methodology : Replicate conflicting studies under controlled conditions (e.g., solvent purity, degassing). Use ab initio molecular dynamics (AIMD) simulations to model solvent effects on NMR chemical shifts. Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. How can researchers elucidate the reaction mechanism of Ethene, ((2-chloroethyl)thio)- in nucleophilic substitution reactions with biomolecules (e.g., cysteine residues)?

  • Methodology : Use isotopic labeling (e.g., ³⁵S) to track sulfur transfer pathways. Perform stopped-flow kinetics to measure rate constants and identify transition states. Validate with molecular docking simulations (e.g., AutoDock Vina) to assess steric/electronic compatibility .

Q. What are the environmental degradation pathways of Ethene, ((2-chloroethyl)thio)-, and how do they vary across soil vs. aqueous systems?

  • Methodology : Conduct microcosm studies with ¹⁴C-labeled compound to trace mineralization products. Use HPLC-MS/MS to identify metabolites. Compare abiotic (hydrolysis, photolysis) and biotic (microbial) degradation rates via OECD 301/302 guidelines .

Q. How do steric and electronic effects of the 2-chloroethyl group impact the compound’s coordination chemistry with transition metals?

  • Methodology : Synthesize metal complexes (e.g., Pd, Cu) and analyze via X-ray absorption spectroscopy (XAS) and cyclic voltammetry. Compare with DFT-predicted geometries (e.g., bond angles, Mulliken charges) to correlate ligand properties with catalytic activity .

Data Presentation and Analysis Guidelines

  • Raw Data Handling : Include large datasets (e.g., kinetic curves, crystallographic parameters) in appendices. Processed data (e.g., rate constants, statistical errors) must be in the main text with error bars and confidence intervals .
  • Statistical Validation : Use ANOVA or t-tests to assess significance. Report uncertainties from instrumentation (e.g., ±0.1°C for DSC) and methodological limitations (e.g., solvent purity) .
  • Ethical Compliance : Adhere to institutional safety protocols for handling chlorinated compounds. Document waste disposal methods per EPA/OSHA regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.